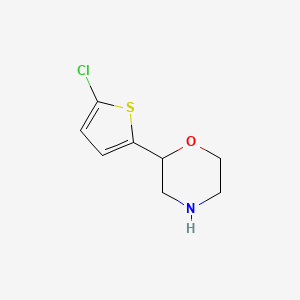

2-(5-Chlorothiophen-2-yl)morpholine

Description

2-(5-Chlorothiophen-2-yl)morpholine is a heterocyclic compound with the chemical formula C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . moldb.com It belongs to the class of heterocyclic building blocks, which are fundamental components in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. moldb.com Its structure is characterized by a morpholine (B109124) ring attached to a thiophene (B33073) ring, with a chlorine atom substituted at the 5-position of the thiophene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1156626-30-0 |

| Molecular Formula | C₈H₁₀ClNOS |

| Molecular Weight | 203.69 g/mol |

| Purity (Typical) | 95% |

Data sourced from Moldb. moldb.com

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. The field of medicinal and organic chemistry heavily relies on heterocyclic scaffolds due to their diverse biological and medicinal activities. nih.gov

This compound is a prime example of a molecule that combines two different heterocyclic systems: the sulfur-containing thiophene ring and the nitrogen- and oxygen-containing morpholine ring. This hybridization of distinct heterocyclic moieties is a common strategy in drug design to create novel molecular architectures with potentially enhanced or unique biological activities.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. eprajournals.com It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govrsc.org The thiophene moiety is a key component in numerous FDA-approved drugs, demonstrating its versatility and importance in drug discovery. nih.gov Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.goveprajournals.com The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, a substituent that retains similar biological activity, while potentially improving physicochemical properties. eprajournals.com

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. jchemrev.com This scaffold is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as improving water solubility and metabolic stability. nih.govenamine.net The morpholine moiety is found in over 20 FDA-approved drugs and is recognized for its ability to increase potency and provide desirable drug-like characteristics. nih.govenamine.net It can act as a versatile building block and is often integral to the pharmacophore of enzyme inhibitors and receptor modulators. jchemrev.comnih.gov In the context of central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valued for its favorable lipophilic-hydrophilic balance and its role in improving blood-brain barrier penetration. acs.org

Research involving this compound and its analogs primarily focuses on their synthetic accessibility and their potential as precursors for more complex, biologically active molecules. The combination of the reactive thiophene ring and the versatile morpholine scaffold makes this compound a valuable starting material in diversity-oriented synthesis.

Recent studies have explored the synthesis of novel hybrid molecules where the 2-(5-chlorothiophen-2-yl) moiety is incorporated into larger molecular frameworks. For instance, research has demonstrated the synthesis of morpholine-thiophene hybrid thiosemicarbazones as potential urease inhibitors. nih.gov In one study, a derivative, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, showed significant inhibitory activity against the urease enzyme. nih.gov

Furthermore, the chlorinated thiophene portion of the molecule is of particular interest. The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. This functionalization is a key strategy in the development of new therapeutic agents. For example, analogs such as 2-(5-bromothiophen-2-yl)morpholine (B1530240) and 2-(5-methylthiophen-2-yl)morpholine (B2665113) are also commercially available, indicating a research interest in exploring the effects of different substituents on the thiophene ring. bldpharm.com

The synthesis of complex molecules containing the 5-chlorothiophen-2-yl group, such as Rivaroxaban, an anticoagulant, often involves the use of 5-chlorothiophene-2-carbonyl chloride, a related derivative. google.comgoogle.comgoogle.com These synthetic routes highlight the importance of the chlorinated thiophene scaffold in the preparation of pharmacologically active compounds. Research into the synthesis of novel dihydroquinoline-6-carboxamides and other heterocyclic systems has also utilized the 5-chlorothiophen-2-yl moiety as a key building block to generate compounds with potential antitubercular activity. researchgate.netacs.org

Table 2: Examples of Research on Analogs and Derivatives

| Research Area | Key Findings | Reference |

|---|---|---|

| Urease Inhibition | A morpholine-thiophene hybrid thiosemicarbazone, derived from a 5-chlorothiophen-2-yl precursor, was identified as a potent urease inhibitor. | nih.gov |

| Antitubercular Agents | Synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated promising in vitro activity against Mycobacterium tuberculosis. | researchgate.net |

| Anticancer Activity | A thiazole (B1198619) derivative incorporating a 5-chlorothiophen-2-yl group showed notable anticancer effects on A549 cancer cells. | semanticscholar.org |

| Pharmaceutical Synthesis | 5-Chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. | google.comgoogle.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQVPNCDNZFEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-(5-Chlorothiophen-2-yl)morpholine and Core Intermediates

The synthesis of the target compound, this compound, and its core heterocyclic components, the morpholine (B109124) and thiophene (B33073) rings, can be achieved through various established and innovative synthetic strategies. These methods often involve either the stepwise construction of each ring system followed by their coupling or the functionalization of pre-existing heterocyclic precursors.

The construction of the morpholine ring typically involves the cyclization of β-amino alcohols or their derivatives. researchgate.net One common approach is the reaction of an appropriate amino alcohol with a suitable dielectrophile, leading to the formation of the six-membered morpholine ring. For instance, the reaction of a substituted ethanolamine (B43304) with a dihaloethane derivative under basic conditions can yield the desired morpholine scaffold. researchgate.net Alternatively, one-pot procedures starting from oxiranes and aziridines have been developed to streamline the synthesis of morpholine derivatives. researchgate.net The synthesis of morpholine-2,5-diones from hydrophobic amino acids has also been reported, providing a versatile route to functionalized morpholine structures. nih.gov

The thiophene ring, particularly the 2-substituted-5-chlorothiophene moiety, can be synthesized through several methods. A prevalent method involves the electrophilic chlorination of a 2-substituted thiophene. Alternatively, starting from 5-chlorothiophene-2-carboxylic acid, which is commercially available, various transformations can be performed. acs.orggoogle.comgoogle.com For example, the carboxylic acid can be converted to the corresponding acid chloride, which then serves as a versatile intermediate for further reactions. google.comgoogle.comgoogle.com

Achieving regioselectivity in the functionalization of thiophene and other aromatic rings is a critical aspect of synthesizing complex molecules like this compound and its derivatives. Current time information in Bangalore, IN.researchgate.net Direct C-H bond functionalization has emerged as a powerful technique, offering an atom-economical way to introduce substituents at specific positions, thereby avoiding the need for pre-functionalized starting materials. rsc.org Photocatalysis, utilizing both transition metals and organic photocatalysts, has shown significant promise in achieving regioselective C-H functionalization under mild conditions. rsc.org

For pyridine-based scaffolds, which are structurally related to some of the hybrid compounds discussed later, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy. mdpi.com This approach has been instrumental in the total synthesis of natural products and highlights the importance of understanding the electronic and steric effects of substituents on the regiochemical outcome of reactions. mdpi.com Frustrated radical pairs have also been demonstrated to enable the regioselective functionalization of C(sp3)-H bonds, offering a novel approach to modifying aliphatic side chains. nih.gov

Synthesis of Derivatives and Hybrid Compounds Incorporating the 5-Chlorothiophen-2-yl and Morpholine Moieties

The this compound scaffold serves as a valuable building block for the synthesis of a diverse range of derivatives and hybrid compounds. These new molecular entities often exhibit interesting chemical properties and are explored for various applications.

A notable class of derivatives are the morpholine-thiophene hybrid thiosemicarbazones. These compounds are synthesized by reacting a ketone intermediate, such as 1-(5-chlorothiophen-2-yl)ethan-1-one, with a substituted thiosemicarbazide (B42300) containing a morpholine moiety. researchgate.netfrontiersin.orgdntb.gov.uanih.gov The general synthetic route involves the condensation reaction between the ketone and the thiosemicarbazide, typically in an alcoholic solvent. nih.gov

The synthesis of the required N-(2-morpholinoethyl)hydrazinecarbothioamide can be achieved through a multi-step process starting from morpholine. The resulting thiosemicarbazones are often crystalline solids and can be characterized using various spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netfrontiersin.orgdntb.gov.uanih.gov A series of these hybrid thiosemicarbazones have been synthesized with various substituents on the thiophene ring, demonstrating the versatility of this synthetic approach. researchgate.netfrontiersin.orgdntb.gov.uanih.gov

Table 1: Examples of Synthesized Morpholine-Thiophene Hybrid Thiosemicarbazones frontiersin.org

| Compound ID | Substituent on Thiophene Ring | Yield (%) | Melting Point (°C) |

| 5e | 3-Chloro | 65 | 116-118 |

| 5g | 5-Chloro | 90 | 148-150 |

Data sourced from Frontiers in Chemistry. frontiersin.org

The combination of the 5-chlorothiophen-2-yl and morpholine moieties with a quinoline (B57606) core has led to the development of complex heterocyclic systems. The synthesis of these derivatives often involves multi-step reaction sequences. For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized starting from 2-acetyl thiophene. researchgate.net Key transformations in this synthesis include the Bohlmann-Rahtz pyridine (B92270) synthesis and the Vilsmeier-Haack-Arnold reaction. researchgate.net

Another approach involves the coupling of a functionalized quinoline with a morpholine-containing fragment. For example, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was synthesized from 4,7-dichloroquinoline (B193633) in a three-step process involving N-oxidation, C2-amide formation, and a C4 SNAr reaction with morpholine. mdpi.com The synthesis of thieno[3,2-c]quinolines, which are fused heterocyclic systems containing both thiophene and quinoline rings, has also been extensively reviewed, highlighting various synthetic strategies starting from arylamine derivatives. researchgate.netvapourtec.com

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are another important class of compounds that have been synthesized incorporating the 5-chlorothiophen-2-yl moiety. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base. chemrevlett.commdpi.comjapsonline.com

Specifically, chalcones bearing the 5-chlorothiophene group have been prepared by reacting 2-acetyl-5-chlorothiophene (B429048) with various substituted benzaldehydes. mdpi.com These reactions are typically carried out in a basic medium, using catalysts such as sodium hydroxide (B78521) in methanol. mdpi.com A series of novel chalcone (B49325) derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide have also been synthesized by coupling with different substituted aromatic aldehydes. asianpubs.org Furthermore, bis-chalcone derivatives have been prepared through the reaction of terephthalaldehyde (B141574) with 2-acetyl-5-chlorothiophene. bmrat.org

Table 2: Examples of Synthesized Chalcones from 2-acetyl-5-chlorothiophene mdpi.com

| Compound ID | Substituent on Benzaldehyde Ring | Yield (%) | Melting Point (°C) |

| 3a | 2-Fluoro | 64 | 112-114 |

Data sourced from an article on Heteroaryl Chalcones. mdpi.com

Sulfonamide and Sulfonyl Derivatives Synthesis

The synthesis of sulfonamide derivatives incorporating the 5-chlorothiophene moiety is a significant area of research. A common strategy involves the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids via Suzuki-Miyaura cross-coupling reactions to produce 5-arylthiophene sulfonamides. researchgate.net This method allows for the introduction of a range of substituents on an aromatic ring, influencing the electronic properties and biological activity of the final compounds. researchgate.net Another approach is the reaction of 5-bromothiophene-2-sulfonamide with alkyl bromides using lithium hydride (LiH) to yield N-alkylthiophene-2-sulfonamides. researchgate.net

Furthermore, the synthesis of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone involves coupling piperidine (B6355638) and morpholine moieties with a thiophene sulfonyl group, which often requires specific catalysts and conditions to achieve optimal purity and yield. smolecule.com The chlorinated thiophene ring in these sulfonyl derivatives can undergo nucleophilic substitution, providing a route for further molecular modifications. smolecule.com The preparation of Schiff bases from the primary amino group of sulfonamides is another synthetically accessible route to create derivatives with potential antimicrobial activities. tandfonline.com

| Starting Material | Reagent(s) | Product Type | Key Reaction |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids, Pd(PPh3)4, K3PO4 | 5-Arylthiophene sulfonamides | Suzuki-Miyaura Coupling |

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides, LiH | 5-Bromo-N-alkylthiophene-2-sulfonamides | N-Alkylation |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, then amine | Sulfonamide derivatives | Amide bond formation |

Oxazolidinone Derivatives Synthesis

The synthesis of oxazolidinone derivatives from this compound precursors is prominently featured in the synthesis of the anticoagulant drug Rivaroxaban. googleapis.comnih.gov A key intermediate, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, is synthesized through a multi-step process. google.com One efficient pathway starts with the opening of an epoxide, (R)-epichlorohydrin or (R)-glycidyl butyrate, by 4-(4-aminophenyl)morpholin-3-one (B139978) to form an amino alcohol intermediate. nih.govscispace.com This intermediate then undergoes ring closure with a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole (CDI) to form the oxazolidinone ring. nih.govscispace.com The final step is the acylation of the resulting amine with 5-chlorothiophene-2-carbonyl chloride. nih.govscispace.com

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 4-(4-Aminophenyl)morpholin-3-one | (R)-N-Glycidylphthalimide | N,N'-Carbonyldiimidazole | Oxazolidinone intermediate |

| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride | 5-Chlorothiophene-2-carbonyl chloride | Pyridine or other inorganic base | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide |

| 5-Chlorothiophene-2-carboxylic acid | 4-[4-[(5S)-5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl] morpholine-3-one | Sulfonylating agent (e.g., methanesulfonyl chloride) | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide |

Thiazolidinone Derivatives Synthesis

The synthesis of thiazolidinone derivatives often involves the condensation of a Schiff base with a compound containing a mercaptoacetic acid moiety. hilarispublisher.com For instance, 2-(4-morpholinophenylimino)-thiazolidin-4-one derivatives can be synthesized and subsequently undergo Knoevenagel condensation with various substituted aryl aldehydes to yield 5-benzylidene derivatives. jocpr.com The initial Schiff base is typically formed from the condensation of a primary amine with an aldehyde or ketone. hilarispublisher.com

Another common method for creating the thiazolidinone ring is the heterocyclization of a thiosemicarbazone derivative. Morpholine-thiophene hybrid thiosemicarbazones can be prepared by condensing N-(2-morpholinoethyl)hydrazinecarbothioamide with substituted acetylthiophenes. nih.govfrontiersin.org These thiosemicarbazones serve as robust precursors for various heterocyclic compounds. nih.govfrontiersin.org The synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has also been explored, demonstrating the versatility of the thiazolidinone framework for creating compounds with potential biological activity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Significant efforts have been dedicated to optimizing reaction conditions to improve the yield and purity of this compound derivatives. In the synthesis of oxazolidinones like Rivaroxaban, replacing pyridine with a solvent system like a mixture of ether, alcohol, ketone, and water, along with an inorganic base, has been shown to improve yields. google.com For example, using sodium carbonate in a water/acetone/toluene solvent mixture at 50-53°C resulted in a 97.9% yield. google.com The process was further optimized by identifying that the reaction of 5-chlorothiophene-2-carboxylic acid with a sulfonylating agent to create a sulfonyl ester intermediate, which is then condensed with the amine component, can lead to high yields (90%) and purity (99.9%). googleapis.com

In the synthesis of sulfonamides, the Suzuki-Miyaura cross-coupling reaction conditions, such as the choice of palladium catalyst, base, and solvent, are critical for achieving good yields (56-72%). researchgate.net For thiazolidinone synthesis, the use of microwave irradiation has been shown to dramatically shorten reaction times and provide desired products in high yields compared to conventional heating methods. hilarispublisher.com The choice of base, such as diisopropylethylamine, and solvent, like absolute ethanol, is also crucial in Knoevenagel condensations to achieve excellent yields of the final products. jocpr.com

Investigation of Synthetic Pathway Efficiency and Novel Methodologies

The development of one-pot tandem reactions represents a significant advance in synthetic efficiency. For example, a tandem sequential one-pot reaction using both hydroamination and asymmetric transfer hydrogenation allows for the efficient synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Similarly, a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions provides an efficient route to substituted morpholines. organic-chemistry.org For the core thiophene structure, the Gewald reaction is considered one of the simplest and most convergent methods for generating 2-aminothiophenes, which are key building blocks. researchgate.net The synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline from 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one and 1,2-phenylenediamine demonstrates another synthetic route to related heterocyclic systems. cardiff.ac.uk

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(5-Chlorothiophen-2-yl)morpholine, specific signals are expected for the protons on the morpholine (B109124) ring and the thiophene (B33073) ring. Based on analyses of similar structures, the morpholine ring protons typically appear as complex multiplets or distinct triplets in the upfield region (approx. 2.4-4.0 ppm). The two protons on the chlorothiophene ring are expected to resonate as doublets in the aromatic region (approx. 6.8-7.5 ppm) due to coupling with each other.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type and electronic environment. For this compound, signals corresponding to the four unique carbons of the morpholine ring and the four carbons of the 5-chlorothiophene ring would be expected. The morpholine carbons typically resonate in the range of 45-70 ppm, while the thiophene carbons appear further downfield, between approximately 120 and 145 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. COSY experiments would confirm the coupling between adjacent protons on the thiophene and morpholine rings, while HSQC would correlate each proton signal with its directly attached carbon atom, leaving no ambiguity in the structural assignment.

Table 1: Expected NMR Data for this compound Note: This table is illustrative, with chemical shift ranges based on analogous compounds reported in the literature.

| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Thiophene-H | 6.8 - 7.5 | Doublet | 2 protons on thiophene ring |

| Morpholine-H | 3.6 - 4.0 | Multiplet | 4 protons adjacent to oxygen |

| Morpholine-H | 2.5 - 3.0 | Multiplet | 4 protons adjacent to nitrogen |

| Methine-H | 4.5 - 5.0 | Multiplet | 1 proton at C2 of morpholine |

| NH | 2.0 - 2.5 | Broad Singlet | 1 proton on morpholine nitrogen |

| ¹³C NMR | Expected Chemical Shift (δ ppm) | Assignment | |

| Thiophene-C | 120 - 145 | 4 carbons of the thiophene ring | |

| Morpholine-C | 65 - 70 | 2 carbons adjacent to oxygen | |

| Morpholine-C | 45 - 55 | 2 carbons adjacent to nitrogen | |

| Methine-C | 70 - 75 | 1 carbon at C2 of morpholine |

Infrared (IR) and Mass Spectrometry (MS, LC-PDA-ESI-MS/MS) for Molecular Characterization

IR spectroscopy and mass spectrometry are essential for identifying functional groups and confirming the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, revealing the presence of functional groups. For this compound, key expected absorptions would include C-H stretching from the aliphatic morpholine and aromatic thiophene rings, C-O-C stretching of the morpholine ether linkage, and vibrations related to the C-N, C-S, and C-Cl bonds.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₁₀ClNOS), the molecular ion peak [M]⁺ would be expected at m/z 203, with a characteristic M+2 peak at m/z 205 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

LC-PDA-ESI-MS/MS: When coupled with liquid chromatography (LC) and a photodiode array (PDA) detector, tandem mass spectrometry (MS/MS) becomes a powerful tool for analyzing complex mixtures and characterizing specific components. In an MS/MS experiment, the molecular ion (m/z 203) would be isolated and fragmented. Expected fragmentation pathways would involve the cleavage of the morpholine ring or the separation of the two ring systems. A significant fragment ion corresponding to the 5-chlorothiophenyl moiety (at m/z 129) would be a strong indicator of the proposed structure.

Table 2: Expected Spectroscopic Data for this compound Note: This table is illustrative and based on general spectroscopic principles and data from related compounds.

| Technique | Feature | Expected Value / Observation |

| IR | C-H (sp³) stretch | ~2850-2960 cm⁻¹ |

| C-H (sp²) stretch | ~3050-3100 cm⁻¹ | |

| C-O-C stretch | ~1115 cm⁻¹ | |

| C-Cl stretch | ~650-750 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 203 |

| Isotope Peak [M+2]⁺ | m/z 205 | |

| Key Fragment | m/z 129 (5-chlorothiophen-2-ide) |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

X-ray diffraction analysis on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Although no published crystal structure for this compound is currently available, such a study would be invaluable. It would confirm the connectivity of the atoms and elucidate the solid-state conformation. Key structural questions that X-ray diffraction could answer include:

The conformation of the morpholine ring, which is expected to adopt a stable chair form.

The relative orientation (torsion angles) of the morpholine and chlorothiophene rings.

The arrangement of molecules within the crystal lattice (crystal packing), which is governed by intermolecular forces such as hydrogen bonds or other weak interactions.

This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Analysis for Purity Assessment and Impurity Profiling

Chromatographic techniques are vital for separating the target compound from any starting materials, by-products, or degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method would likely be developed for this compound. This would typically involve:

Stationary Phase: A C18 column, which is effective for separating moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic (constant composition) or gradient (varying composition) mode.

Detection: A UV detector set to a wavelength where the thiophene ring strongly absorbs (likely around 220-280 nm). A Photo Diode Array (PDA) detector would provide spectral information across a range of wavelengths, helping to distinguish the main peak from impurities.

This validated HPLC method would be used to determine the purity of a given batch, typically expressed as a percentage of the main peak area relative to the total area of all peaks. It is also the primary tool for identifying and quantifying any impurities, which is critical for quality control.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)

Recent advancements in computational chemistry have enabled detailed investigations into the structural and electronic properties of molecules, providing insights that complement experimental findings. For derivatives of thiophene (B33073) and morpholine (B109124), Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools to predict molecular characteristics. mdpi.comrsc.org These methods are instrumental in understanding the behavior of complex organic compounds. scispace.com

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of thiophene derivatives are significantly influenced by their molecular structure. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. mdpi.comaps.org The energy gap between HOMO and LUMO provides insights into the molecule's stability and bioactivity. mdpi.comresearchgate.net

For thiophene-containing compounds, the distribution of electron density in the HOMO and LUMO orbitals is typically spread across the aromatic rings. mdpi.com The presence of substituents on the thiophene ring can alter the energy levels of these orbitals. rsc.orgacs.org For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy. rsc.org In the case of 2-(5-Chlorothiophen-2-yl)morpholine, the chlorine atom acts as an electron-withdrawing group, which would be expected to influence the electronic properties of the thiophene ring.

Prediction of Spectroscopic Properties and Vibrational Frequencies

DFT calculations are widely used to predict the vibrational frequencies of organic molecules, which can then be compared with experimental data from techniques like FT-IR and Raman spectroscopy. mdpi.comscielo.org.mx These theoretical calculations help in the assignment of vibrational modes to specific functional groups within the molecule. scielo.org.mx

For morpholine derivatives, characteristic vibrational bands can be identified. For example, C-O-C stretching vibrations in the morpholine ring are typically observed in the IR spectrum. researchgate.netopenmedicinalchemistryjournal.com Computational studies on 4-(2-aminoethyl) morpholine have successfully used the B3LYP method to investigate harmonic vibrational frequencies. researchgate.net Similarly, theoretical calculations on 1-(2,6-dimethylmorpholine-4-yl-methyl) have been employed to analyze its spectroscopic features. scispace.com

In the context of this compound, one would expect to see characteristic vibrational modes associated with both the chlorothiophene and morpholine moieties. DFT calculations could predict the frequencies for C-S stretching in the thiophene ring, C-Cl stretching, and the various vibrations of the morpholine ring. openmedicinalchemistryjournal.com Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. nih.govbohrium.com

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. lumenlearning.comlibretexts.org For the morpholine ring, a chair conformation is generally the most stable. acs.orgresearchgate.net However, substituents on the ring can influence its preferred conformation. lumenlearning.comacs.org

In this compound, the linkage between the chlorothiophene and morpholine rings allows for rotational freedom, leading to different possible conformers. DFT calculations can be used to optimize the molecular geometry and determine the relative energies of these conformers, thus identifying the most stable structure. nih.gov Studies on similar substituted morpholines have utilized computational methods to understand their conformational preferences. acs.org For instance, research on N-methyl morpholine has identified the chair form with an equatorial methyl group as the most stable conformation. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.govnih.gov This method is instrumental in drug discovery for predicting binding affinities and understanding the mechanism of action of potential inhibitors. nih.govnih.gov

Binding Affinity Predictions and Interaction Hotspots

Molecular docking studies on various thiophene and morpholine derivatives have demonstrated their potential to interact with a range of biological targets. gyanvihar.orgmdpi.comresearchgate.netacs.org The binding affinity, often expressed as a docking score or binding free energy, indicates the strength of the interaction between the ligand and the receptor. nih.govnih.govgyanvihar.org

For instance, docking studies of thiophene derivatives against SARS-CoV-2 inhibitors have shown binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Similarly, thiophene sulfonamide derivatives have demonstrated docking scores between -6 and -12 kcal/mol against the enoyl acyl carrier protein reductase InhA. nih.gov The morpholine moiety is also a key structural component in many compounds that show selective affinity for various receptors. acs.orgsci-hub.se

For this compound, docking studies could predict its binding affinity to specific targets. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. mdpi.com These "interaction hotspots" are crucial for understanding the ligand's specificity and potency. nih.govmdpi.com A study on morpholine-thiophene hybrid thiosemicarbazones identified 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide as a potent urease inhibitor, with strong affinity for the enzyme's active site. nih.govfrontiersin.org

Mechanism of Binding and Inhibitor-Enzyme Complexation

Understanding the mechanism of binding involves analyzing the specific interactions that stabilize the ligand-receptor complex. nih.govelifesciences.org For thiophene-based inhibitors, interactions often involve the thiophene ring stacking with aromatic residues in the active site of the enzyme. nih.gov The morpholine ring can also form crucial hydrogen bonds with the receptor. acs.orgmdpi.com

In the case of thiophene derivatives acting as Ebola virus entry inhibitors, docking studies revealed that these compounds bind within a hydrophobic groove at the interface of the GP1 and GP2 subunits of the viral glycoprotein. nih.govacs.org Similarly, thiophene inhibitors of DNA gyrase have been shown to bind to an allosteric pocket, leading to their antibacterial activity. pnas.org

For this compound, a detailed analysis of the docked pose would reveal the specific amino acid residues involved in the interaction. For example, the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors or donors, while the chlorothiophene ring could engage in hydrophobic and π-π stacking interactions. mdpi.comelifesciences.orgnih.gov This information is vital for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the movement and interaction of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its behavior in biological systems, such as when it is bound to a protein target or solvated in an aqueous environment.

Protein-Ligand Complex Stability and Dynamics

When this compound is identified as a potential ligand for a protein target, MD simulations are employed to assess the stability of the resulting complex. These simulations, often running for nanoseconds or even microseconds, track the atomic coordinates of the entire system, providing a detailed view of the protein-ligand interactions.

Key metrics are analyzed to determine the stability of the binding. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket is a primary indicator; a low and stable RMSD value suggests that the ligand remains securely bound in its initial predicted pose. Conversely, a high or fluctuating RMSD may indicate an unstable interaction. Furthermore, the root-mean-square fluctuation (RMSF) of protein residues in the binding site can highlight which amino acids are critical for the interaction and how their flexibility is affected by the ligand's presence. Analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over the simulation time provides a quantitative measure of the binding strength and specificity.

Table 1: Illustrative MD Simulation Stability Metrics for a Protein-Ligand Complex This table represents typical data generated from an MD simulation analysis and is for illustrative purposes.

| Metric | Value | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates stable binding within the protein's active site. |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Average Hydrogen Bonds | 3.2 | Shows consistent hydrogen bonding between the ligand and protein. |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Predicts a strong and favorable binding affinity. |

Conformational Changes in Solution

The biological activity of a small molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. In solution, the molecule is not static but exists as an ensemble of different conformations due to the rotation around its single bonds. The morpholine ring can adopt chair, boat, or twist-boat conformations, while the linkage to the chlorothiophene ring also allows for rotational flexibility.

MD simulations in a solvent box (typically water) are used to explore the conformational landscape of the molecule. By simulating the molecule's dynamics in an aqueous environment, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical because the biologically active conformation—the shape the molecule adopts when it binds to its target—may not be its lowest energy state in solution. Understanding the conformational preferences and flexibility is essential for designing compounds with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Modeling

QSAR and ADMET modeling represent a cornerstone of modern computational drug discovery, allowing for the prediction of a compound's biological effects and pharmacokinetic properties based on its chemical structure alone.

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. To build a QSAR model for analogs of this compound, a dataset of related compounds with known activities (e.g., inhibitory concentration IC₅₀) against a specific target is required.

From the 2D or 3D structure of each molecule, a large number of numerical descriptors are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to create a model that can predict the activity of new, untested compounds. For a novel compound like this compound, a validated QSAR model could provide a reliable estimate of its potential efficacy, helping to prioritize it for synthesis and experimental testing.

Theoretical Physicochemical Descriptors for Pharmacological Potential

The pharmacological potential of a drug candidate is heavily influenced by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are widely used to predict these properties from the molecular structure, reducing the risk of late-stage failures in drug development. For this compound, various physicochemical descriptors are calculated to build this predictive profile.

Key descriptors include the logarithm of the octanol-water partition coefficient (logP), which predicts lipophilicity; topological polar surface area (TPSA), which correlates with cell membrane permeability; and the number of hydrogen bond donors and acceptors. These descriptors are often used in rule-based filters, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. Advanced models can also predict properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential for hERG channel blockage (cardiotoxicity).

Table 2: Predicted Physicochemical and ADMET Properties for this compound This table contains theoretically calculated values from standard cheminformatics software and is for illustrative purposes.

| Property/Descriptor | Predicted Value | Pharmacological Significance |

| Molecular Weight | 217.7 g/mol | Within typical range for small molecule drugs. |

| logP (Lipophilicity) | 2.5 | Indicates good balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | Complies with drug-likeness rules. |

| Hydrogen Bond Acceptors | 2 | Complies with drug-likeness rules. |

| Aqueous Solubility | -3.1 (logS) | Moderately soluble. |

| Blood-Brain Barrier Permeation | High | May be suitable for CNS targets. |

Application of Visual Drug Design Software (e.g., SeeSAR analysis)

Visual drug design software, such as SeeSAR, provides an interactive platform for structure-based drug design. This software integrates molecular docking, binding affinity estimation, and visualization into a seamless workflow, enabling medicinal chemists to rapidly evaluate and optimize potential ligands.

In the context of this compound, a researcher would start with the 3D crystal structure of a target protein. The software would then be used to dock the compound into the protein's binding site, generating multiple possible binding poses. SeeSAR and similar tools provide a visual representation of the compound within the binding pocket, color-coding atoms to indicate favorable, unfavorable, or clashing interactions. Crucially, it provides an estimated binding affinity (often as a pKi or ΔG value) for each pose, allowing for a quick ranking of different compounds or different conformations of the same compound.

This visual feedback is invaluable for lead optimization. A chemist can see that, for example, the chlorine atom on the thiophene ring fits into a specific hydrophobic pocket, or that the morpholine's nitrogen atom could form a hydrogen bond if slightly repositioned. The software allows for real-time modification of the ligand's structure—adding a functional group here, removing one there—and immediately recalculates the estimated affinity and visual feedback, guiding the design of more potent and selective analogs.

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical

Enzyme Inhibition Studies

Derivatives incorporating the 2-(5-chlorothiophen-2-yl)morpholine backbone have been investigated as potent inhibitors of key enzymes involved in pathological processes, including urease and coagulation cascade enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govmdpi.comresearchgate.net Its activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers, urinary tract infections, and the formation of urinary stones. researchgate.netnih.gov Consequently, the inhibition of urease is a key therapeutic strategy for combating ureolytic bacterial infections. nih.govnih.govresearchgate.net

In this context, a series of morpholine-thiophene hybrid thiosemicarbazone derivatives were synthesized and evaluated for their in vitro urease inhibitory potential using the indophenol (B113434) method. nih.govnih.gov Many of the synthesized compounds demonstrated significantly greater potency than thiourea, a standard urease inhibitor. nih.govnih.govresearchgate.net

The standout compound from this research was 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide , which emerged as the lead inhibitor with a half-maximal inhibitory concentration (IC₅₀) value of 3.80 ± 1.9 µM. nih.govnih.govresearchgate.net This potency was considerably higher than that of the standard inhibitor, thiourea, which recorded an IC₅₀ of 22.31 ± 0.03 µM. nih.gov

| Compound | Structure Description | IC₅₀ (µM) |

|---|---|---|

| Lead Inhibitor (5g) | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |

| Compound 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |

| Thiourea (Standard) | Standard Urease Inhibitor | 22.31 ± 0.03 |

Kinetic analysis was performed to elucidate the mechanism of inhibition by the lead compound. nih.gov Lineweaver-Burk plots, which graph the inverse of reaction rate against the inverse of substrate concentration, showed parallel lines at different concentrations of the inhibitor. nih.govresearchgate.net This pattern is characteristic of an uncompetitive mode of inhibition, indicating that the inhibitor binds only to the enzyme-substrate complex. nih.gov This binding reduces both the maximum velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases. nih.gov

Factor Xa (FXa) and thrombin are critical serine protease enzymes in the coagulation cascade, the process that leads to the formation of blood clots. nih.gov Direct inhibition of these enzymes is a primary strategy for the development of modern anticoagulant therapies to treat and prevent thromboembolic disorders. nih.govnih.gov

Research into compounds structurally related to this compound has led to the development of potent and selective inhibitors of these coagulation enzymes. One study described a potent and selective FXa inhibitor, (E)-2-(5-chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-(morpholin-4-yl)-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide . drugbank.com Notably, minor structural modifications to this molecule allowed for the creation of new classes of inhibitors with varied selectivity, including dual-action inhibitors targeting both FXa and thrombin, as well as highly selective thrombin inhibitors. drugbank.com This highlights the versatility of the 5-chlorothiophen-2-yl scaffold in modulating the coagulation cascade.

Antimicrobial and Antitubercular Research

The this compound structural motif is also present in compounds investigated for their efficacy against various microbial pathogens, including the causative agent of tuberculosis and other bacteria and fungi.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of novel therapeutic agents. nih.govmdpi.comnih.gov Phenotypic screening of compound libraries against whole-cell Mtb has identified morpholino-thiophenes (MOT) as a novel and promising antitubercular scaffold. acs.org

An initial hit from this class of compounds, which incorporates the morpholino-thiophene core, demonstrated significant antitubercular activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM against the H37Rv strain of Mtb. acs.org Further investigation into the structure-activity relationship (SAR) of these analogues revealed that the morpholine (B109124) ring is crucial for activity, as its replacement with hydrogen or piperidine (B6355638) led to a loss of potency. acs.org

In a separate line of research, a series of novel morpholine and thiomorpholine (B91149) coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and screened for in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Two of these derivatives were identified as highly potent antitubercular agents, exhibiting an MIC of 1.56 µg/mL. nih.gov

| Compound Class | Target Organism | Reported Activity (MIC) |

|---|---|---|

| Morpholino-Thiophene (MOT) Analogue | M. tuberculosis H37Rv | 0.72 ± 0.30 µM |

| Morpholine-coupled 2-(thiophen-2-yl)dihydroquinoline derivative (7f) | M. tuberculosis H37Rv | 1.56 µg/mL |

| N-substituted piperazine-coupled 2-(thiophen-2-yl)dihydroquinoline derivative (7p) | M. tuberculosis H37Rv | 1.56 µg/mL |

As established, urease is a key virulence factor in several bacterial infections. nih.govnih.gov The inhibition of this enzyme is an appealing therapeutic approach to mitigate the harmful effects of ureolytic bacteria. nih.govnih.govresearchgate.net The potent urease inhibition demonstrated by derivatives of this compound, particularly the thiosemicarbazone hybrids, directly translates into a strategy for treating infections caused by urease-producing pathogens. nih.govnih.gov By neutralizing urease, these compounds can prevent the localized increase in pH that allows bacteria like H. pylori to survive in the stomach's acidic environment and that contributes to the pathology of urinary tract infections. nih.govnih.gov

The broader antimicrobial potential of compounds containing the thiophene (B33073) and morpholine moieties has been explored against various bacterial and fungal strains. Thiophene derivatives have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungal species. mdpi.com Similarly, the morpholine ring is a key component in several known antifungal agents, such as fenpropimorph (B1672530) and amorolfine, which act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov

While specific broad-spectrum antimicrobial data for this compound itself is not detailed in the reviewed literature, the established activities of both its constituent heterocyclic systems suggest a strong rationale for its investigation against a wider range of bacterial and fungal pathogens. mdpi.comnih.gov

Antiproliferative and Cytotoxicity Research in Cancer Cell Lines (In Vitro)

There is currently no published research detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. While studies exist for structurally related compounds containing thiophene or morpholine moieties, these findings cannot be directly attributed to the specific molecule .

No studies were identified that investigated the mechanistic effects of this compound on the cell cycle or its potential for growth inhibition in cancer cells. Research into cell cycle arrest at various phases (e.g., G1, S, G2/M) has not been reported for this compound.

There is no available data from in vitro studies to suggest that this compound induces apoptosis in cancer cell lines. Key indicators of apoptosis, such as caspase activation or changes in mitochondrial membrane potential, have not been documented in relation to this specific compound.

Receptor Antagonist Research (e.g., CC-Chemokine Receptor 4 (CCR4) Antagonism)

No preclinical research or published data could be found that evaluates the activity of this compound as a receptor antagonist, including its potential antagonism of the CC-Chemokine Receptor 4 (CCR4).

Structure Activity Relationship Sar and Pharmacophore Elucidation

Impact of Substituent Variations on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a vital component for the biological activity of this class of compounds, often serving as a bioisosteric replacement for a phenyl ring to enhance metabolic stability and binding affinity. nih.gov Variations in substituents on the thiophene ring have been shown to significantly influence the potency and selectivity of these molecules.

The position and nature of substituents on the thiophene ring are critical. For instance, in a series of morpholine-thiophene hybrid thiosemicarbazones, the introduction of a methyl group at position 4 of the thiophene ring resulted in a compound with an IC50 value of 4.00 ± 2.4 µM against urease. nih.gov The presence of a chloro group at the 5-position of the thiophene ring is a common feature in many biologically active derivatives. ontosight.aiontosight.aiacs.org In some instances, a bromo substituent at the C-5' position of a 2-(thien-2'-yl) group, combined with a nitro group on a benzimidazole (B57391) ring, led to potent antimycobacterial activity. frontiersin.org This suggests that electron-withdrawing groups on the thiophene ring can be beneficial for certain biological targets.

Table 1: Impact of Thiophene Ring Substituents on Urease Inhibition

| Compound ID | Thiophene Ring Substituent | IC50 (µM) nih.gov |

|---|---|---|

| 5a | None | 4.94 ± 2.7 |

| 5c | 4-methyl | 4.00 ± 2.4 |

| 5g | 5-chloro (on ethylidene linker) | 3.80 ± 1.9 |

Role of the Morpholine (B109124) Ring and its Substituents in Modulating Activity

The integrity of the morpholine ring is often essential for activity. For example, replacing the morpholine ring with a hydrogen atom or a piperidine (B6355638) ring led to a loss of activity in a series of Mycobacterium tuberculosis inhibitors. acs.org Similarly, opening the morpholine ring resulted in inactive compounds. acs.org Modifications to the morpholine ring, such as the introduction of a methyl group or creating a bridged morpholine, have also been shown to decrease activity. acs.org However, in some cases, substituting the morpholine with a thiomorpholine (B91149) or N-substituted piperazine (B1678402) has been explored, with varying effects on biological activity. For instance, a morpholine analog exhibited better antimycobacterial potency than its thiomorpholine counterpart. jchemrev.com

The morpholine ring can also be a site for modification to fine-tune the compound's properties. For instance, in a series of CCR4 antagonists, less basic analogs like morpholines showed good oral absorption but also high clearance. acs.org The introduction of an N-methylpiperazine in place of a morpholine was attempted to increase solubility while maintaining good activity against certain enzymes. acs.org These findings underscore the multifaceted role of the morpholine ring, acting not just as a passive scaffold but as an active contributor to the molecule's biological profile. acs.org

Table 2: Effect of Morpholine Ring Modifications on Antitubercular Activity

| Compound | Morpholine Ring Modification | Activity acs.org |

|---|---|---|

| 1 | Unmodified Morpholine | Active |

| 27 | Replaced with Hydrogen | Loss of activity |

| 28 | Replaced with Piperidine | Loss of activity |

| 31 | Methyl-substituted Morpholine | Loss of activity |

| 32 | Ring-opened Morpholine | Loss of activity |

| 30 | Bridged Morpholine | >5-fold drop in activity |

Influence of Linker Architectures and Peripheral Functional Groups

In a study of morpholine-thiophene hybrid thiosemicarbazones, the linker was a thiosemicarbazone moiety. nih.govfrontiersin.org Variations in this linker, such as the addition of a methyl group to the imine carbon, had a noticeable impact on the inhibitory potential against urease. nih.gov For instance, compound 5b, with an additional methyl group on the imine, showed an IC50 value of 4.96 ± 3.0 µM, similar to the unsubstituted analog 5a (4.94 ± 2.7 µM). nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. nih.govarxiv.org For 2-(thiophen-2-yl)morpholine (B1274246) derivatives, the key pharmacophoric features are derived from the spatial arrangement of the thiophene and morpholine rings, the linker, and any substituents. jchemrev.commdpi.com

The common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. acs.orgmdpi.com The thiophene ring, being aromatic and lipophilic, often contributes to hydrophobic and π-π stacking interactions with the target protein. arabjchem.org

In a study on morpholine-thiophene hybrid thiosemicarbazones, docking studies revealed that the lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), had a strong affinity for the urease active site. nih.gov This suggests that the combination of the 5-chlorothiophene, the thiosemicarbazone linker, and the morpholine ring creates a specific set of interactions crucial for potent inhibition. The identification of these key features is vital for the rational design of new, more potent, and selective analogs. nih.govfu-berlin.de The pharmacophore model for this class of compounds generally consists of a hydrophobic aromatic region (the thiophene ring), a hydrogen bond acceptor/donor region (the morpholine ring), and a specific spatial arrangement dictated by the linker. jchemrev.commdpi.com

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-(5-Chlorothiophen-2-yl)morpholine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the morpholine ring can be introduced via alkylation of a chlorothiophene precursor (e.g., 5-chlorothiophene-2-carbaldehyde) with morpholine under reflux in a polar aprotic solvent like acetonitrile or DMF. Catalysts such as K₂CO₃ or Et₃N are often used to deprotonate intermediates and accelerate the reaction . Optimization Tips:

- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.

- Solvent Selection: DMF improves solubility of aromatic intermediates but may require careful purification.

- Stoichiometry: A 1.2:1 molar ratio of morpholine to chlorothiophene derivative minimizes unreacted starting material.

Key Characterization Data:

- NMR: Look for δ 3.6–3.8 ppm (morpholine protons) and δ 6.8–7.2 ppm (thiophene protons) in ¹H NMR.

- Mass Spectrometry: Expect [M+H]⁺ at m/z 218.6 (C₉H₁₁ClN₂OS).

Advanced Structural Elucidation

Q. Q2: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsional strain, and intermolecular interactions. Use the SHELX suite for refinement and Mercury CSD 2.0 for visualization . Case Study: A related morpholine-thiophene derivative showed torsional strain (15° deviation from planarity) between the morpholine and thiophene rings, impacting solubility. Hydrogen bonding with chloro substituents was observed, guiding co-crystal design for improved bioavailability .

Q. Q3: How can researchers address conflicting NMR signals caused by dynamic stereochemistry in this compound?

Answer: Dynamic processes (e.g., ring puckering in morpholine) may split signals. Strategies include:

- Variable-Temperature NMR: Cooling to –40°C slows conformational exchange, resolving split peaks.

- COSY/NOESY: Correlate protons across the morpholine and thiophene rings to assign stereochemistry.

- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Example Conflict Resolution:

A 2023 study observed duplicate δ 3.7 ppm signals for morpholine protons at room temperature. VT-NMR at –30°C merged these into a single multiplet, confirming rapid chair-flip interconversion .

Biological Activity Profiling

Q. Q4: What in silico and in vitro methods are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina to screen against targets like GPCRs or kinases. The chloro-thiophene moiety may exhibit π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites).

- Enzyme Assays: Test inhibitory activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) at 1–100 μM concentrations.

- Cytotoxicity Screening: MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity for further study) .

Q. Q5: How should researchers troubleshoot inconsistent yields in the synthesis of this compound?

Answer: Yield variations (e.g., 40–75%) often stem from:

- Moisture Sensitivity: Morpholine is hygroscopic; use anhydrous solvents and inert atmosphere.

- Byproduct Formation: Monitor via TLC (silica, EtOAc/hexane 1:3). If byproducts persist, introduce a Boc-protection/deprotection strategy for the amine.

- Scale-Up Effects: Pilot reactions (1–5 g) may require adjusted heating rates vs. micro-scale (0.1 g).

Case Study:

A 2024 study achieved 82% yield by switching from K₂CO₃ to Cs₂CO₃, reducing reaction time from 24h to 8h .

Advanced Applications in Material Science

Q. Q6: What role does this compound play in designing conductive polymers or metal-organic frameworks (MOFs)?

Answer: The compound’s sulfur and nitrogen atoms can coordinate to metals (e.g., Cu²⁺, Fe³⁺), enabling MOF construction. For conductive polymers, electropolymerize with thiophene derivatives to enhance π-conjugation. Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.